Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Moiety: Starting with a fluorophenyl derivative, the pyrrolidinone ring is formed through a cyclization reaction.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the pyrrolidinone and thiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the pyrrolidinone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone or the ester group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound’s interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiazole and pyrrolidinone moieties can interact with enzymes or other proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a different position of the fluorine atom.
Ethyl 2-({[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazole and pyrrolidinone rings also provides a unique scaffold for further chemical modifications and applications.
Biological Activity
Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Compound Overview
The compound contains a thiazole ring, a pyrrolidinone moiety, and a fluorophenyl group. Its molecular formula is C18H19F1N4O4S with a molecular weight of approximately 391.4 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity, making it a candidate for further research in pharmacology and medicinal applications .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thiocarbonyl compounds with amines.
- Introduction of the Pyrrolidinone Moiety : This step often involves cyclization reactions that incorporate the pyrrolidine structure.
- Fluorination : The introduction of the fluorine atom into the phenyl ring is usually performed via nucleophilic substitution reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that compounds containing thiazole rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related thiazole compounds have shown twofold to sixteenfold increased antibacterial effects compared to standard antibiotics like Oxytetracycline .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 7.8 | 15.6 |
Escherichia coli | 7.8 | 15.6 |
Pseudomonas aeruginosa | 15.6 | 31.2 |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific enzymes and receptors involved in bacterial metabolism and growth inhibition .
The compound's structural components may enhance binding affinity to target sites due to the presence of both polar and non-polar functional groups, allowing for effective interactions within biological systems.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antibacterial Efficacy : A study evaluated various thiazole derivatives against common pathogenic bacteria, revealing that certain modifications significantly enhanced their antibacterial potency.
- Anticancer Potential : Research has indicated that thiazole derivatives can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Properties
Molecular Formula |
C17H16FN3O4S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16FN3O4S/c1-2-25-16(24)12-9-26-17(19-12)20-15(23)10-7-14(22)21(8-10)13-6-4-3-5-11(13)18/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,23) |
InChI Key |
GPVAZLPWAFIXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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